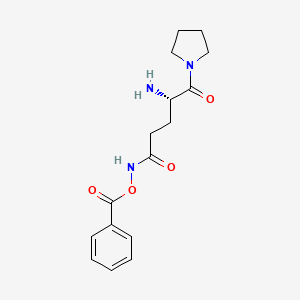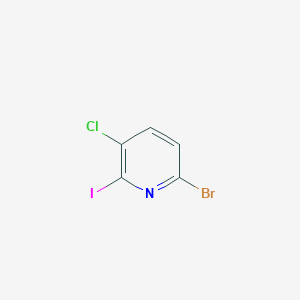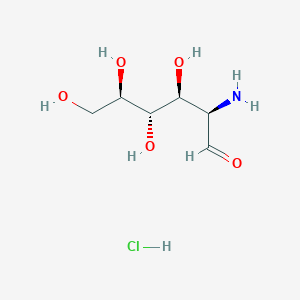
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chiral amino sugar derivative. This compound is notable for its multiple hydroxyl groups and an amino group, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar hexose sugar.
Protection and Functionalization: The hydroxyl groups are selectively protected using protecting groups such as acetals or silyl ethers. The amino group is introduced via reductive amination or other suitable methods.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the free amino sugar.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino sugar with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
Metabolic Studies: Serves as a probe in studying carbohydrate metabolism and enzyme activity.
Medicine
Drug Development: Potential use in the development of antiviral and antibacterial agents due to its structural similarity to naturally occurring sugars.
Industry
Biocatalysis: Employed in biocatalytic processes for the production of fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize sugar moieties. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors. This can modulate enzyme activity or receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glucosamine Hydrochloride: Similar in structure but lacks some hydroxyl groups.
N-Acetylglucosamine: Contains an acetyl group on the amino nitrogen.
Mannosamine Hydrochloride: Differs in the configuration of hydroxyl groups.
Uniqueness
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups, making it a versatile building block in synthetic chemistry and a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6+;/m0./s1 |
Clave InChI |
CBOJBBMQJBVCMW-SLTHYHMUSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


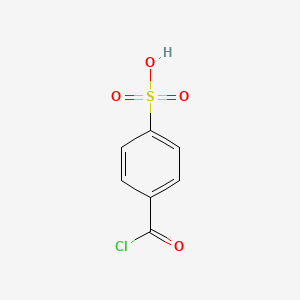
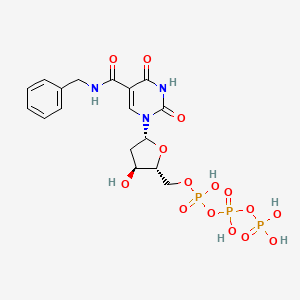
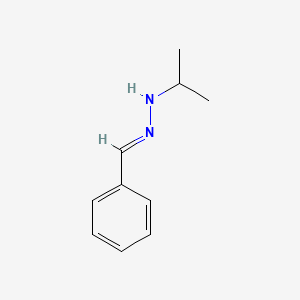

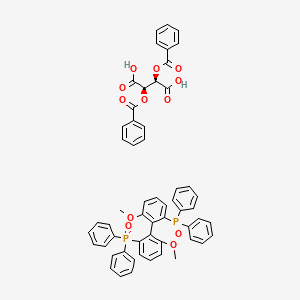
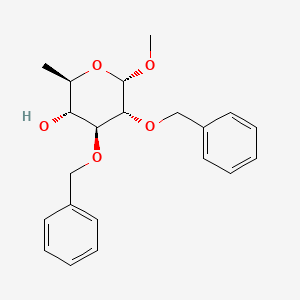
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
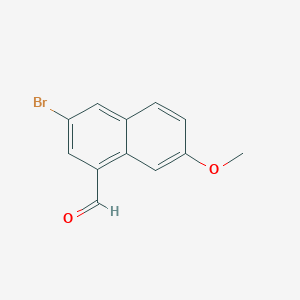

![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
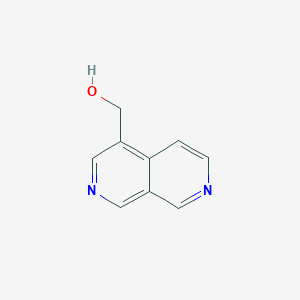
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
